molecular formula C9H6ClF3O2 B13591012 2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone

2-Chloro-1-(4-trifluoromethoxyphenyl)ethanone

Cat. No.: B13591012
M. Wt: 238.59 g/mol
InChI Key: ADDDFGXHPUKWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is a chemical compound with the molecular formula C9H6ClF3O2. It is known for its unique structural features, which include a chloro group, a trifluoromethoxy group, and a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trifluoromethoxy group enhances its reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
  • 2-chloro-1-[4-(methoxy)phenyl]ethan-1-one
  • 2-chloro-1-[4-(fluoro)phenyl]ethan-1-one

Uniqueness

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethan-1-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and stable compared to similar compounds, enhancing its utility in various applications .

Properties

IUPAC Name

2-chloro-1-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-5-8(14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDDFGXHPUKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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